molecular formula C20H15N3O3S3 B257577 N-[3-allyl-4-oxo-5-(2-quinolinylmethylene)-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide

N-[3-allyl-4-oxo-5-(2-quinolinylmethylene)-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide

Cat. No. B257577
M. Wt: 441.6 g/mol
InChI Key: RBSWHHVZYQJTBZ-NDINLBLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-allyl-4-oxo-5-(2-quinolinylmethylene)-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide, also known as QSA-1, is a synthetic compound that has shown promising results in cancer research. QSA-1 is a member of the thiazolidinone family, which is known for its diverse biological activities. The compound has been studied extensively for its potential anticancer properties and has shown to be effective in inhibiting the growth of various cancer cell lines.

Mechanism of Action

The mechanism of action of N-[3-allyl-4-oxo-5-(2-quinolinylmethylene)-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide involves the inhibition of NQO2, which is a key enzyme involved in the detoxification of quinones. NQO2 is overexpressed in many cancer cells and plays a crucial role in the survival and growth of these cells. By inhibiting NQO2, N-[3-allyl-4-oxo-5-(2-quinolinylmethylene)-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide can induce oxidative stress and DNA damage, leading to cancer cell death.
Biochemical and Physiological Effects:
N-[3-allyl-4-oxo-5-(2-quinolinylmethylene)-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide has been shown to have several biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and apoptosis. The compound has also been shown to inhibit the growth and spread of tumors in animal models. N-[3-allyl-4-oxo-5-(2-quinolinylmethylene)-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide has low toxicity and does not affect normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[3-allyl-4-oxo-5-(2-quinolinylmethylene)-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide is its low toxicity and specificity towards cancer cells. The compound has shown to be effective in inhibiting the growth of various cancer cell lines, making it a promising candidate for cancer therapy. However, one of the limitations of N-[3-allyl-4-oxo-5-(2-quinolinylmethylene)-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide is its poor solubility, which can make it difficult to administer in vivo. Further studies are needed to optimize the formulation and delivery of N-[3-allyl-4-oxo-5-(2-quinolinylmethylene)-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide for clinical use.

Future Directions

There are several future directions for the study of N-[3-allyl-4-oxo-5-(2-quinolinylmethylene)-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide. One area of interest is the development of N-[3-allyl-4-oxo-5-(2-quinolinylmethylene)-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide analogs with improved solubility and potency. Another area of interest is the study of N-[3-allyl-4-oxo-5-(2-quinolinylmethylene)-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide in combination with other anticancer agents, such as chemotherapy and radiation therapy. Further studies are also needed to understand the mechanism of action of N-[3-allyl-4-oxo-5-(2-quinolinylmethylene)-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide and its potential use in other diseases, such as neurodegenerative disorders and inflammation. Overall, N-[3-allyl-4-oxo-5-(2-quinolinylmethylene)-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide has shown promising results in cancer research and has the potential to be a valuable tool in the fight against cancer.

Synthesis Methods

The synthesis of N-[3-allyl-4-oxo-5-(2-quinolinylmethylene)-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide involves the reaction of 2-aminobenzaldehyde with allyl isothiocyanate to form the intermediate compound, which is then reacted with 2-thiophenesulfonyl chloride to produce the final product. The synthesis method of N-[3-allyl-4-oxo-5-(2-quinolinylmethylene)-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide is relatively simple and can be easily scaled up for larger production.

Scientific Research Applications

N-[3-allyl-4-oxo-5-(2-quinolinylmethylene)-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide has been extensively studied for its potential use in cancer research. The compound has shown to be effective in inhibiting the growth of various cancer cell lines, including breast, lung, and pancreatic cancer. N-[3-allyl-4-oxo-5-(2-quinolinylmethylene)-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide works by targeting the transcription factor, quinone reductase 2 (NQO2), which is overexpressed in many cancer cells. By inhibiting NQO2, N-[3-allyl-4-oxo-5-(2-quinolinylmethylene)-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide can induce cancer cell death and prevent the growth and spread of tumors.

properties

Product Name

N-[3-allyl-4-oxo-5-(2-quinolinylmethylene)-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide

Molecular Formula

C20H15N3O3S3

Molecular Weight

441.6 g/mol

IUPAC Name

(NE)-N-[(5Z)-4-oxo-3-prop-2-enyl-5-(quinolin-2-ylmethylidene)-1,3-thiazolidin-2-ylidene]thiophene-2-sulfonamide

InChI

InChI=1S/C20H15N3O3S3/c1-2-11-23-19(24)17(13-15-10-9-14-6-3-4-7-16(14)21-15)28-20(23)22-29(25,26)18-8-5-12-27-18/h2-10,12-13H,1,11H2/b17-13-,22-20+

InChI Key

RBSWHHVZYQJTBZ-NDINLBLUSA-N

Isomeric SMILES

C=CCN\1C(=O)/C(=C/C2=NC3=CC=CC=C3C=C2)/S/C1=N/S(=O)(=O)C4=CC=CS4

SMILES

C=CCN1C(=O)C(=CC2=NC3=CC=CC=C3C=C2)SC1=NS(=O)(=O)C4=CC=CS4

Canonical SMILES

C=CCN1C(=O)C(=CC2=NC3=CC=CC=C3C=C2)SC1=NS(=O)(=O)C4=CC=CS4

Origin of Product

United States

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